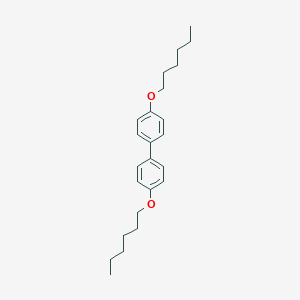

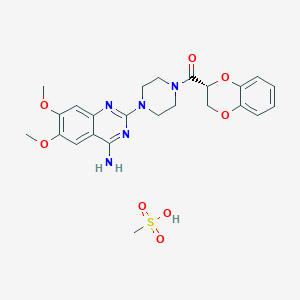

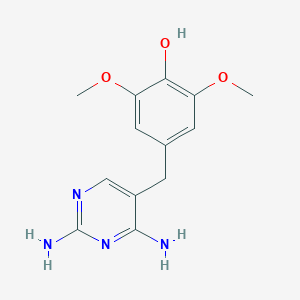

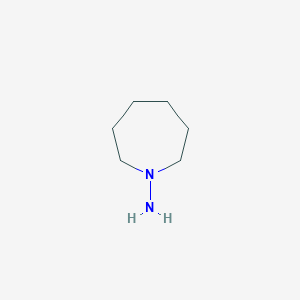

![molecular formula C10H14N6O6S B121850 [5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate CAS No. 25030-31-3](/img/structure/B121850.png)

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate”, also known as 5-AP-DHOxS, is an organic compound composed of sulfur, nitrogen, and oxygen atoms . It is an important building block in the synthesis of a variety of compounds, such as antibiotics, hormones, and other drugs.

Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . The compound has a molecular formula of C10H14N6O6S .Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H14N6O6S and is composed of sulfur, nitrogen, and oxygen atoms . More detailed physical and chemical properties may be found in specialized chemical databases or literature.Scientific Research Applications

Synthesis of Purine Derivatives

Purine derivatives have been synthesized through multi-step sequences, involving the formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination. These processes were followed by coupling with chloropurine to produce guanine and 2-aminopurine compounds (Kim, Lee, & Kim, 2000).

Formation of “Reversed” Nucleosides

The synthesis of methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside and its use as an intermediate in the preparation of kinetin analogs and 1-substituted adenine demonstrates the significance of purine derivatives in forming complex biochemical structures (Leonard & Carraway, 1966).

Role in Photosensitized Oxidation

N-(9-methylpurin-6-yl)pyridinium cations derived from purine bases play a role in the photosensitized oxidation of sulfur-containing amino acids, shedding light on the mechanistic aspects of sensitized photooxidation of thioethers (Marciniak, Hug, Rozwadowski, & Bobrowski, 1995).

Biological Applications

Anticancer Properties

A sulfamated purine analog named NSC750854 has demonstrated a distinct activity profile against cancer, unlike other anticancer purines. It shows substantial efficacy against pediatric solid tumor xenografts and is well tolerated in vivo (Smith et al., 2013).

Immunobiological Activity

Base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives have shown notable immunostimulatory and immunomodulatory potency, significantly enhancing the secretion of chemokines and augmenting NO biosynthesis (Doláková et al., 2005).

Advanced Synthesis Techniques

Regioselective Sulfamoylation

The method of regioselective sulfamoylation of primary hydroxyl groups has facilitated the concise synthesis of small molecule inhibitors of sulfatases, marking a significant improvement over traditional methods and offering a range of derivatives for biological evaluation (Miller et al., 2015).

properties

IUPAC Name |

[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O6S/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H2,12,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZLUJQJDPRUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947893 |

Source

|

| Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate | |

CAS RN |

25030-31-3 |

Source

|

| Record name | EA 68 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-O-Sulfamoylpentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

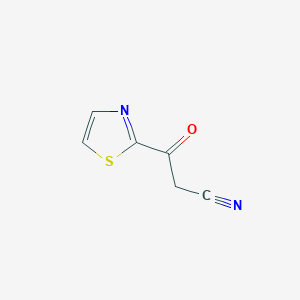

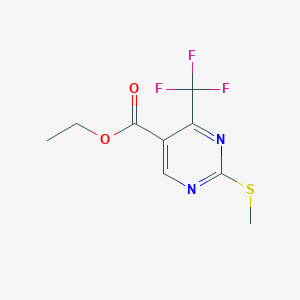

![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)